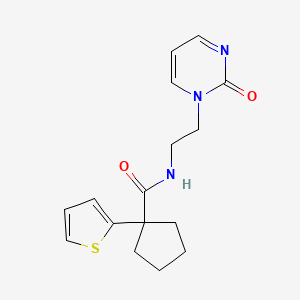![molecular formula C13H10BrN5O2 B2709042 3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893922-97-9](/img/structure/B2709042.png)
3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies. One method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene . Another study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been analyzed in several studies. Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of these derivatives .Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied. For example, a one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,5-d]pyrimidine derivatives have been analyzed in several studies. For example, one study reported that compound 5 exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance .Wissenschaftliche Forschungsanwendungen
Preparation and Antiasthma Potential
Research into triazolopyrimidines, including compounds structurally similar to 3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one, has shown promise in the development of antiasthma agents. The compounds were synthesized and evaluated using the human basophil histamine release assay, indicating potential as mediator release inhibitors. This suggests their application in the creation of new treatments for asthma and related respiratory conditions (Medwid et al., 1990).
Antimicrobial Activity
Derivatives of triazolopyrimidines have been synthesized and assessed for their antimicrobial properties. These compounds have shown excellent activity against a range of microorganisms, highlighting their potential use in developing new antimicrobial agents. Such research underscores the versatility of triazolopyrimidine derivatives in addressing the need for novel antimicrobials in the face of rising antibiotic resistance (Farghaly & Hassaneen, 2013).
Synthesis Methods and Biological Activity
Studies on the synthesis of various triazolopyrimidines, including compounds related to this compound, have demonstrated their potential biological activities. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones showcased not only innovative synthetic pathways but also provided insights into their antimicrobial effectiveness. This research opens avenues for the creation of new therapeutic agents based on the triazolopyrimidine scaffold (Farghaly & Hassaneen, 2013).
Structural Characterization and Antimicrobial Evaluation
The structural elucidation of novel triazolopyrimidine derivatives has been complemented by antimicrobial evaluation studies. These compounds have been synthesized and their structures confirmed through various spectroscopic techniques. Their antimicrobial activity has been tested against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents. This research not only advances the chemical understanding of triazolopyrimidines but also contributes to the search for new antimicrobial substances (Lahmidi et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c1-8(20)6-18-7-15-12-11(13(18)21)16-17-19(12)10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQXONPKHLRZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)
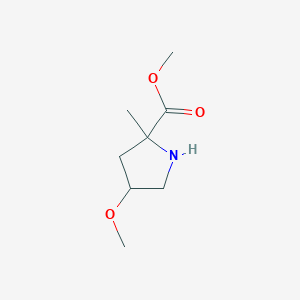
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2708965.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)
![N-methyl-N-(3-methylphenyl)-2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708968.png)

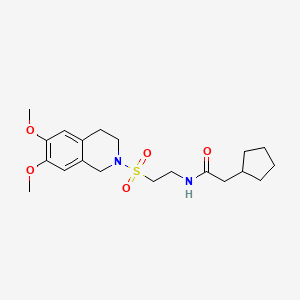

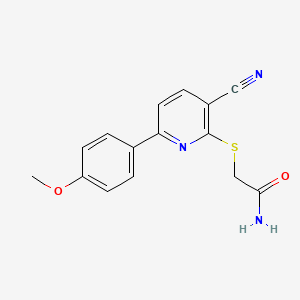
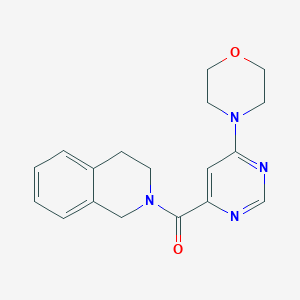


![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)
